molecular formula C28H22O6 B2442981 parthenocissin A CAS No. 212513-35-4

parthenocissin A

Cat. No. B2442981
CAS RN: 212513-35-4
M. Wt: 454.478
InChI Key: BIQMSWPBPAKGSE-NUGSKGIGSA-N
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Description

Parthenocissin A is an organic compound used for research related to life sciences . It is derived from the Parthenocissus genus, which is a group of tendril climbing plants in the grape family, Vitaceae .

Scientific Research Applications

Neuroprotective Effects

Parthenocissin A (PA), identified as a potent antioxidant and free radical scavenger, has been researched for its neuroprotective effects. In a study involving a rat model of transient middle cerebral artery occlusion, PA demonstrated significant neuroprotective properties. The study found that PA treatment led to dose-dependent reductions in brain infarction size and improved neurological and motor outcomes. This was attributed to PA's ability to suppress lipid peroxidation, restore superoxide dismutase activity, and inhibit nitric oxide production and nitric oxide synthase activity induced by ischemia/reperfusion. These findings suggest the potential of PA in stroke therapy (He et al., 2010).

Allelopathic Effects

Research has also explored the allelopathic properties of parthenin, a natural constituent of Parthenium hysterophorus. Parthenin's effect on two weedy species, Avena fatua and Bidens pilosa, was studied, revealing its potential as a herbicide. The study showed that parthenin significantly reduced germination, seedling growth, chlorophyll content, and caused water loss in these species. This indicates parthenin's inhibitory effect on growth and development, highlighting its potential for future weed management strategies (Batish et al., 2002).

Antioxidant Properties

Another study focused on the isolation and purification of polyphenols from the roots of Parthenocissus laetevirens, yielding two isomeric resveratrol dimers - quadrangularin A and parthenocissin A. These compounds were found to have higher antioxidant activities than vitamin C in a beta-carotene bleaching assay, indicating their potential as antioxidants (He et al., 2007).

Potential in Pharmacological Research

In pharmaceutical research, parthenocissin A and related compounds have been investigated for various applications. For instance, a study on the properties of resveratrol dimers, including parthenocissin A, assessed their ability to scavenge reactive oxygen species (ROS) and activate the transcription factor Nrf2. The results showed that parthenocissin A is a strong DPPH quencher and a selective scavenger for singlet oxygen, although it was less effective against other types of ROS. This suggests a role for parthenocissin A in nutritional and pharmacological contexts (Li et al., 2015).

properties

IUPAC Name

(1Z,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6/c29-18-5-1-15(2-6-18)9-23-24-13-22(33)14-25(34)28(24)27(16-3-7-19(30)8-4-16)26(23)17-10-20(31)12-21(32)11-17/h1-14,26-27,29-34H/b23-9+/t26-,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQMSWPBPAKGSE-RVMRZQENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

parthenocissin A

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